tri-GalNAc biotin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

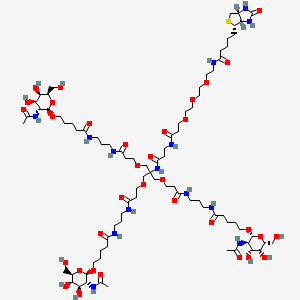

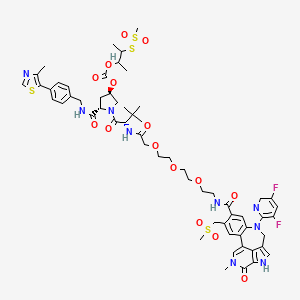

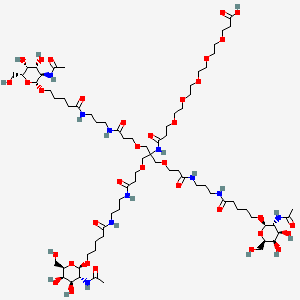

トリアンテナリーN-アセチルガラクトサミンビオチンは、リソソーム標的キメラの研究開発で使用されるビオチン化アシアロ糖タンパク質受容体リガンドです。 この化合物は、ポリエチレングリコールリンカーでビオチンに結合したトリアンテナリーN-アセチルガラクトサミンから構成されています 。これは主にアシアロ糖タンパク質受容体を利用して、特に肝細胞での標的タンパク質分解に使用されます。

準備方法

合成経路と反応条件

トリアンテナリーN-アセチルガラクトサミンビオチンの合成には、トリアンテナリーN-アセチルガラクトサミンをポリエチレングリコールリンカーを介してビオチンに結合させることが含まれます。このプロセスには通常、次の手順が含まれます。

ビオチンの活性化: ビオチンは、N-ヒドロキシスクシンイミドなどの適切な試薬を使用して活性化されます。

ポリエチレングリコールリンカーへの結合: 活性化されたビオチンは次に、ポリエチレングリコールリンカーに結合されます。

トリアンテナリーN-アセチルガラクトサミンの付加: 最後に、トリアンテナリーN-アセチルガラクトサミンがポリエチレングリコールリンカーに付加されます.

工業的生産方法

トリアンテナリーN-アセチルガラクトサミンビオチンの工業的生産方法は、実験室での合成と同様ですが、商業的な需要を満たすためにスケールアップされています。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 自動合成装置と厳格な品質管理対策の使用は、一貫性と効率を維持するために不可欠です .

化学反応の分析

反応の種類

トリアンテナリーN-アセチルガラクトサミンビオチンは、以下を含むさまざまな化学反応を起こします。

置換反応: ビオチン部分は、他の官能基に置換されてその特性を変更できます。

一般的な試薬と条件

トリアンテナリーN-アセチルガラクトサミンビオチンの合成と修飾に使用される一般的な試薬には、以下が含まれます。

- ビオチンの活性化のためのN-ヒドロキシスクシンイミド。

- リンカーとしてのポリエチレングリコール。

- 結合のためのトリアンテナリーN-アセチルガラクトサミン .

生成される主な生成物

これらの反応から生成される主な生成物は、標的タンパク質分解に使用できるビオチン化アシアロ糖タンパク質受容体リガンドです .

科学研究への応用

トリアンテナリーN-アセチルガラクトサミンビオチンは、以下を含む多くの科学研究への応用があります。

化学: 他の化合物を合成するための構成要素として使用されます。

生物学: タンパク質分解経路と受容体媒介エンドサイトーシスの研究を促進します。

医学: 特に肝疾患に対する標的薬物送達システムと治療用途に用いられます。

科学的研究の応用

Triantennary N-acetylgalactosamine biotin has numerous scientific research applications, including:

Chemistry: Used as a building block for synthesizing other compounds.

Biology: Facilitates the study of protein degradation pathways and receptor-mediated endocytosis.

Medicine: Employed in targeted drug delivery systems and therapeutic applications, particularly for liver diseases.

Industry: Utilized in the development of diagnostic tools and therapeutic agents

作用機序

トリアンテナリーN-アセチルガラクトサミンビオチンの作用機序には、肝細胞のアシアロ糖タンパク質受容体との相互作用が含まれます。 この化合物は、アシアロ糖タンパク質受容体を介したNeutrAvidinの取り込みを促進し、NeutrAvidinをリソソームに送達して分解します 。 このプロセスは、受容体媒介エンドサイトーシスとリソソームへの化合物のトラフィックによって媒介されます .

類似化合物の比較

類似化合物

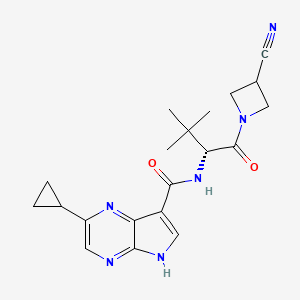

PROteolysis TArgeting Chimera (PROTAC): ユビキチン-プロテアソーム系を介して細胞質タンパク質を分解の標的にします。

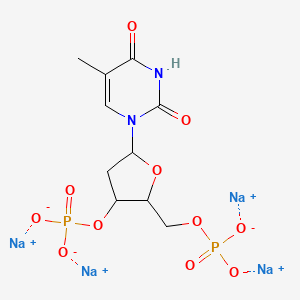

AUtophagy-TArgeting Chimera (AUTAC): オートファジーを使用してタンパク質やオルガネラを分解します.

独自性

トリアンテナリーN-アセチルガラクトサミンビオチンは、アシアロ糖タンパク質受容体を介して細胞外タンパク質を分解の標的にできるという点でユニークであり、肝臓特異的な用途に特に有効です .

類似化合物との比較

Similar Compounds

PROteolysis TArgeting Chimera (PROTAC): Targets cytosolic proteins for degradation via the ubiquitin-proteasome system.

AUtophagy-TArgeting Chimera (AUTAC): Degrades proteins and organelles using autophagy.

Uniqueness

Triantennary N-acetylgalactosamine biotin is unique in its ability to target extracellular proteins for degradation through the asialoglycoprotein receptor, making it particularly effective for liver-specific applications .

特性

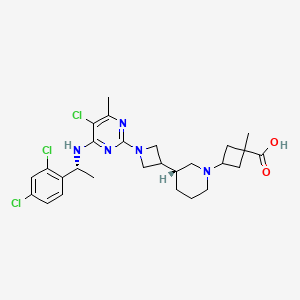

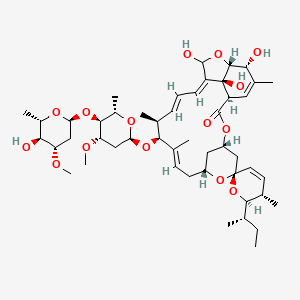

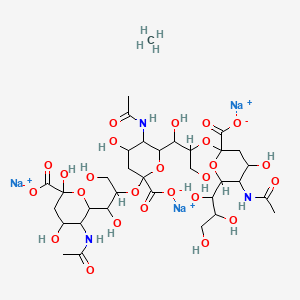

分子式 |

C83H146N14O34S |

|---|---|

分子量 |

1916.2 g/mol |

IUPAC名 |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C83H146N14O34S/c1-52(101)92-70-76(116)73(113)56(45-98)129-79(70)126-33-9-6-17-60(104)84-25-12-28-87-64(108)22-37-123-49-83(50-124-38-23-65(109)88-29-13-26-85-61(105)18-7-10-34-127-80-71(93-53(2)102)77(117)74(114)57(46-99)130-80,51-125-39-24-66(110)89-30-14-27-86-62(106)19-8-11-35-128-81-72(94-54(3)103)78(118)75(115)58(47-100)131-81)97-68(112)20-31-90-67(111)21-36-120-41-43-122-44-42-121-40-32-91-63(107)16-5-4-15-59-69-55(48-132-59)95-82(119)96-69/h55-59,69-81,98-100,113-118H,4-51H2,1-3H3,(H,84,104)(H,85,105)(H,86,106)(H,87,108)(H,88,109)(H,89,110)(H,90,111)(H,91,107)(H,92,101)(H,93,102)(H,94,103)(H,97,112)(H2,95,96,119)/t55-,56+,57+,58+,59-,69-,70+,71+,72+,73-,74-,75-,76+,77+,78+,79+,80+,81+/m0/s1 |

InChIキー |

NHWBOGPIUOYMOB-PFPVVHCWSA-N |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)CO)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCNC(=O)CCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)

![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride](/img/structure/B10855384.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B10855408.png)

![[7-(Dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane;chloride;hydrate](/img/structure/B10855424.png)